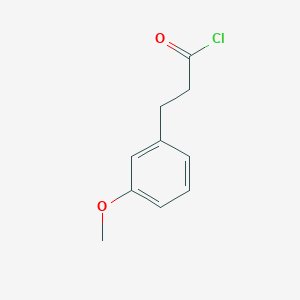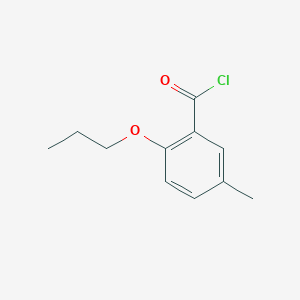
5-Methyl-2-n-propoxyphenethyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-n-propoxyphenethyl alcohol is an organic compound belonging to the class of alcohols It features a phenethyl alcohol backbone with a methyl group at the 5-position and a propoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-n-propoxyphenethyl alcohol can be achieved through several methods:
Hydration of Alkenes: This method involves the addition of water to alkenes in the presence of an acid catalyst to form alcohols.
Reduction of Carbonyl Compounds: Carbonyl compounds such as aldehydes and ketones can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: The reaction of Grignard reagents with carbonyl compounds can also yield alcohols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. One common method is the hydrogenation of carbon monoxide in the presence of a suitable catalyst, such as zinc oxide-chromic oxide .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to hydrocarbons using strong reducing agents.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Acid catalysts for hydration, zinc oxide-chromic oxide for industrial hydrogenation
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Hydrocarbons
Substitution: Various substituted phenethyl alcohol derivatives
Scientific Research Applications
5-Methyl-2-n-propoxyphenethyl alcohol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to various biochemical transformations. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: A simple phenethyl alcohol without the methyl and propoxy groups.
4-Methyl-2-phenylethanol: Similar structure but with a methyl group at the 4-position.
2-n-Propoxyphenol: Lacks the phenethyl alcohol backbone but has a propoxy group at the 2-position.
Uniqueness
5-Methyl-2-n-propoxyphenethyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-(5-methyl-2-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-8-14-12-5-4-10(2)9-11(12)6-7-13/h4-5,9,13H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDMVSVRQSVYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B7901762.png)
